molecular formula C15H12BrNO B585793 2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole CAS No. 153233-81-9

2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B585793
CAS No.: 153233-81-9
M. Wt: 302.171
InChI Key: VHKCPSPWIFJAKI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom on the phenyl ring and a phenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-bromophenyl)acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate undergoes cyclization to form the oxazole ring .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromophenylboronic acid is coupled with 4-phenyl-4,5-dihydrooxazole under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents is crucial to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-(2-aminophenyl)-4-phenyl-4,5-dihydrooxazole or 2-(2-thiophenyl)-4-phenyl-4,5-dihydrooxazole.

    Oxidation: Formation of oxazolone derivatives.

    Reduction: Formation of this compound amine or alcohol derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)-4,5-dihydrooxazole: Lacks the phenyl group on the oxazole ring.

    2-Phenyl-4,5-dihydrooxazole: Lacks the bromine atom on the phenyl ring.

    2-(2-Chlorophenyl)-4-phenyl-4,5-dihydrooxazole: Contains a chlorine atom instead of a bromine atom.

Uniqueness

2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to its stability and potential interactions with biological targets.

Properties

IUPAC Name

2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKCPSPWIFJAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658800
Record name 2-(2-Bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153233-81-9
Record name 2-(2-Bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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